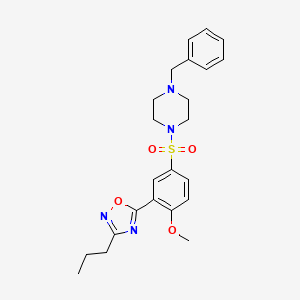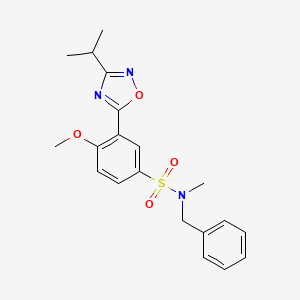
4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide, also known as OPB-9195, is a small molecule that has been studied for its potential therapeutic applications. It was first synthesized in 2001 by researchers at Otsuka Pharmaceutical Co., Ltd. in Japan. Since then, OPB-9195 has been the subject of numerous scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has also been shown to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been shown to have several biochemical and physiological effects in various studies. In cancer research, 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In neuroscience, 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. In immunology, 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been shown to modulate the activity of immune cells, including T cells and B cells.
实验室实验的优点和局限性
One advantage of using 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to study the effects of inhibiting these targets. However, one limitation of using 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide. In cancer research, future studies could investigate the potential of 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. In neuroscience, future studies could investigate the potential of 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. In immunology, future studies could investigate the potential of 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide in treating other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, future studies could investigate the potential of 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide in other fields, such as metabolic disorders and infectious diseases.
合成方法
The synthesis of 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonamide with piperidine to form N-piperidinyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with propylamine to produce the final product, 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide. The synthesis of 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been described in detail in several scientific publications.
科学研究应用
4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. In neuroscience, 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, 4-(3-oxo-3-(piperidin-1-yl)propyl)-N-propylbenzenesulfonamide has been investigated for its potential to modulate the immune system and treat autoimmune diseases.
属性
IUPAC Name |
4-(3-oxo-3-piperidin-1-ylpropyl)-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-12-18-23(21,22)16-9-6-15(7-10-16)8-11-17(20)19-13-4-3-5-14-19/h6-7,9-10,18H,2-5,8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJJNXAKYKECKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

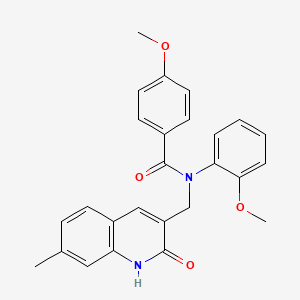

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)

![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)
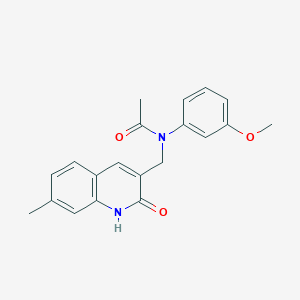
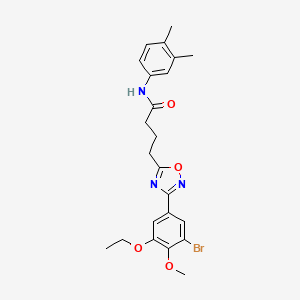
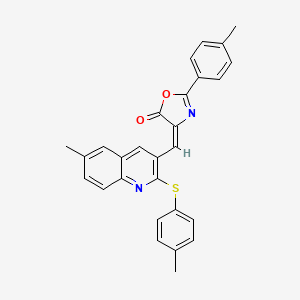

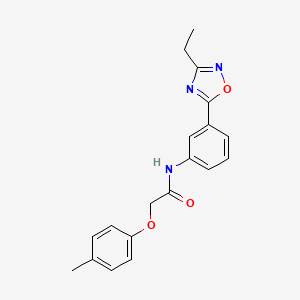
![4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705320.png)

